USP-Defined Relative Retention Time (RRT) and Resolution Requirements vs. Allopurinol and Other Impurities
In the USP monograph for allopurinol, Allopurinol Related Compound C (this compound) is assigned a relative retention time (RRT) of approximately 0.8, with the allopurinol API peak set at 1.0. In contrast, Allopurinol Related Compound B has an RRT of approximately 0.7 [1]. Furthermore, the system suitability requirement mandates a minimum resolution of 6.0 between the peak for Related Compound C and the allopurinol peak [2]. These are strict, quantitative benchmarks for method validation; a material failing to meet these exact RRT and resolution values cannot be used as the reference standard.
| Evidence Dimension | Relative Retention Time (RRT) by HPLC |
|---|---|
| Target Compound Data | ~0.8 |
| Comparator Or Baseline | Allopurinol API (RRT=1.0); Allopurinol Related Compound B (RRT=~0.7) |
| Quantified Difference | Target compound elutes before the API and after Impurity B |
| Conditions | USP Monograph Method: LC with UV 230 nm; 4.6-mm × 25-cm L1 column; Mobile phase: 1.25 g/L monobasic potassium phosphate in water; Flow rate: 1.8 mL/min; Injection volume: 20 µL [3] |
Why This Matters
Procurement of the correct reference standard is non-negotiable for passing USP/EP system suitability tests and ensuring the validity of batch release data.
- [1] United States Pharmacopeia (USP) 2025. Allopurinol Monograph, Chromatographic System Suitability. View Source
- [2] United States Pharmacopeia (USP) 2025. Allopurinol Monograph, System Suitability Requirements. View Source
- [3] United States Pharmacopeia (USP) 2025. Allopurinol Monograph, Chromatographic System. View Source
